

# An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)aniline

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## Compound of Interest

Compound Name: 3-(1H-pyrazol-1-yl)aniline

Cat. No.: B060738

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This technical guide provides a comprehensive overview of the chemical and physical properties of **3-(1H-pyrazol-1-yl)aniline**, a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and logical workflows.

## Core Compound Data

**3-(1H-pyrazol-1-yl)aniline** is a molecule featuring a pyrazole ring linked to an aniline moiety at the meta position. This structural arrangement imparts specific chemical characteristics relevant to its potential applications as a building block in the synthesis of more complex molecules.

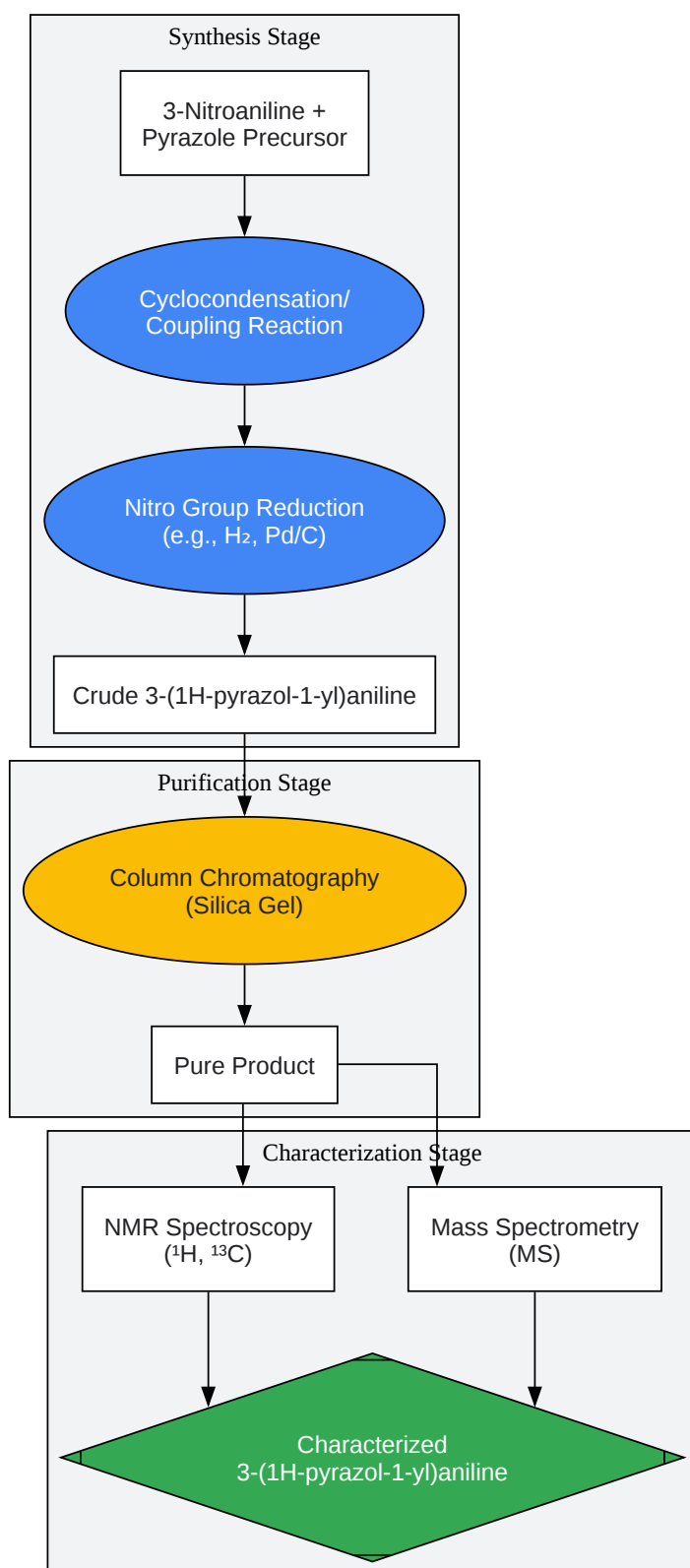
## Physicochemical Properties

A summary of the key quantitative data for **3-(1H-pyrazol-1-yl)aniline** is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	159.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Monoisotopic Mass	159.079647300 Da	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	184097-88-9	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	3-(1H-pyrazol-1-yl)aniline	<a href="#">[1]</a>
XLogP3	1.5	<a href="#">[1]</a> <a href="#">[4]</a>

## Synthesis and Characterization Workflow

The synthesis of N-substituted pyrazoles from aromatic amines is a common strategy. The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of **3-(1H-pyrazol-1-yl)aniline**.



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### Synthesis and Characterization Workflow

## Experimental Protocols

While a specific, detailed synthesis protocol for **3-(1H-pyrazol-1-yl)aniline** is not readily available in the cited literature, a representative procedure can be adapted from general methods for the synthesis of N-aryl pyrazoles. The following is a hypothetical protocol based on established chemical reactions.

### Representative Synthesis of N-Aryl Pyrazoles

This protocol describes a general method for the N-arylation of pyrazole using an aromatic amine.

#### Materials:

- 3-Iodoaniline
- Pyrazole
- Copper(I) iodide (CuI)
- Potassium carbonate ( $K_2CO_3$ )
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ( $MgSO_4$ )

#### Procedure:

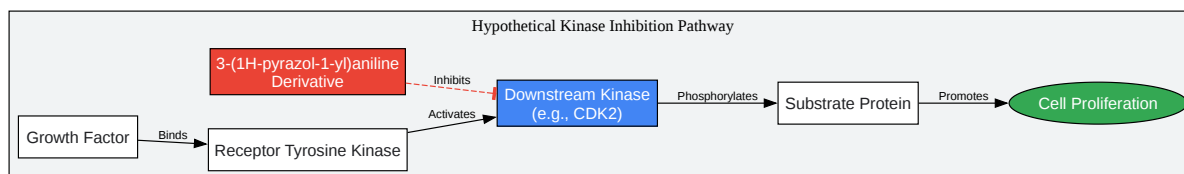
- To a reaction flask, add 3-iodoaniline (1.0 mmol), pyrazole (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
- Add anhydrous N,N-dimethylformamide (5 mL) to the flask.

- Heat the reaction mixture to 120 °C and stir for 24 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite to remove inorganic salts.
- Wash the organic layer with water and then with a brine solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **3-(1H-pyrazol-1-yl)aniline**.

## Biological and Pharmacological Context

Pyrazole derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5] These activities include anti-inflammatory, anti-cancer, and antimicrobial properties.[5][6] For instance, certain aniline-pyrazole derivatives have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2), suggesting potential applications in oncology.[6] The aniline moiety provides a versatile handle for further chemical modification, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

The diagram below illustrates a generalized signaling pathway where a hypothetical pyrazole-containing inhibitor, such as a derivative of **3-(1H-pyrazol-1-yl)aniline**, could exert its effect by targeting a key protein kinase.



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### Generalized Kinase Inhibition Pathway

This guide serves as a foundational resource for researchers working with **3-(1H-pyrazol-1-yl)aniline**. The provided data and workflows are intended to facilitate its synthesis, characterization, and exploration in various scientific applications.

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## References

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